molecular formula C9H4ClNO5 B13243335 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid

3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid

Cat. No.: B13243335
M. Wt: 241.58 g/mol
InChI Key: PJXVJNPTBWSGRG-UHFFFAOYSA-N
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Description

3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid: is a chemical compound belonging to the benzofuran family. . The presence of chloro and nitro substituents on the benzofuran ring enhances its reactivity and potential utility in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology: The compound’s derivatives have shown potential biological activities, including antibacterial and antifungal properties. Research is ongoing to explore its potential as a lead compound for drug development .

Medicine: Due to its biological activities, this compound and its derivatives are being investigated for their potential therapeutic applications, particularly in the treatment of infectious diseases .

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antifungal effects. The chloro group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

  • 3-Chloro-1-benzofuran-2-carboxylic acid
  • 6-Nitro-1-benzofuran-2-carboxylic acid
  • 3-Bromo-6-nitro-1-benzofuran-2-carboxylic acid

Comparison: 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid is unique due to the presence of both chloro and nitro substituents, which enhance its reactivity and biological activity.

Properties

Molecular Formula

C9H4ClNO5

Molecular Weight

241.58 g/mol

IUPAC Name

3-chloro-6-nitro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H4ClNO5/c10-7-5-2-1-4(11(14)15)3-6(5)16-8(7)9(12)13/h1-3H,(H,12,13)

InChI Key

PJXVJNPTBWSGRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=C2Cl)C(=O)O

Origin of Product

United States

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